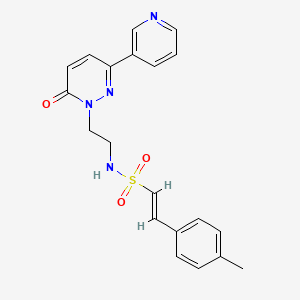

(E)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-2-(4-methylphenyl)-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-16-4-6-17(7-5-16)10-14-28(26,27)22-12-13-24-20(25)9-8-19(23-24)18-3-2-11-21-15-18/h2-11,14-15,22H,12-13H2,1H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJXBGXAEOUZSZ-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a complex organic compound that belongs to the class of pyridazinone derivatives. The unique structural features of this compound, including its pyridazinone core and sulfonamide group, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound can be characterized by the following structural components:

| Component | Description |

|---|---|

| Core Structure | Pyridazinone linked to a pyridine ring |

| Functional Groups | Benzenesulfonamide, carbonyls |

| Molecular Formula | C17H16N4O3S |

| IUPAC Name | N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzenesulfonamide |

The presence of multiple heteroatoms and functional groups suggests diverse chemical interactions and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Compounds with similar structures have been noted for their role as:

- Anticancer agents: Exhibiting cytotoxic effects on various cancer cell lines.

- Antimicrobial agents: Demonstrating efficacy against bacterial and fungal pathogens.

- Anti-inflammatory agents: Inhibiting pathways involved in inflammation.

Anticancer Activity

Research indicates that pyridazinone derivatives possess significant anticancer properties. For instance, studies have shown that compounds with similar structures exhibit cytotoxicity against human cancer cell lines such as HCT116 and MCF7. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (Asif et al., 2017) .

Antimicrobial Activity

Pyridazinone derivatives have also been evaluated for their antimicrobial activities. Certain compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The sulfonamide group enhances solubility and bioavailability, making these compounds promising candidates for further development in antimicrobial therapies (BenchChem) .

Anti-inflammatory Activity

The anti-inflammatory potential of pyridazinones has been documented, with some derivatives showing the ability to inhibit pro-inflammatory cytokines. For example, certain derivatives have been observed to inhibit IL-β production in stimulated cells (Asif et al., 2017) .

Case Studies and Research Findings

A review of various studies highlights the biological significance of pyridazinone derivatives:

- Cytotoxicity Assessment:

- Inhibition Studies:

-

Microbial Efficacy:

- Investigations into the antimicrobial properties of similar compounds showed promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity (BenchChem) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a pyridazine-oxo core with two analogs:

(E)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide (): Substituents: Furan-2-yl (position 3) and phenyl (ethenesulfonamide). Molecular Weight: 385.4 vs. target compound (~414–416 estimated).

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide ():

- Substituents : Pyridin-4-yl (position 3) and dihydrobenzo[d][1,4]dioxine-sulfonamide.

- Molecular Weight : 414.4, closely matching the target compound.

- Key Difference : Pyridin-4-yl (vs. pyridin-3-yl) alters spatial orientation of the nitrogen lone pair, which may influence binding to targets like kinases or receptors .

Table 1: Structural and Molecular Comparison

NMR Profiling and Chemical Environment

highlights that substituents in regions A (positions 39–44) and B (positions 29–36) of pyridazine derivatives significantly alter chemical shifts. For the target compound, the p-tolyl group in the ethenesulfonamide moiety likely induces upfield/downfield shifts in these regions compared to analogs with phenyl or dihydrobenzo groups. Such shifts correlate with electronic effects (e.g., methyl in p-tolyl donating electrons) and steric hindrance, which may influence solubility or metabolic stability .

Bioactivity Clustering and Target Interactions

demonstrates that structural similarities strongly correlate with bioactivity profiles. For example:

- The pyridin-3-yl group in the target compound may enhance binding to kinases (e.g., JAK2 or EGFR) compared to the furan analog, which lacks nitrogen for hydrogen bonding.

Implications of Lumping Strategies

’s lumping strategy groups structurally similar compounds for modeling purposes. However, the target compound’s pyridin-3-yl and p-tolyl groups distinguish it from analogs with pyridin-4-yl or furan substituents. Such differences necessitate separate evaluation in pharmacokinetic or toxicity studies, as small structural changes can drastically alter ADMET properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for (E)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide?

- Methodology : Begin with modular assembly of the pyridazine core via palladium-catalyzed reductive cyclization of nitroarenes, as described in palladium-mediated nitro-to-amine transformations . Subsequent functionalization of the ethyl linker and sulfonamide group can be achieved using coupling reactions (e.g., Mitsunobu or nucleophilic substitution) with (p-tolyl)ethenesulfonyl chloride. Validate intermediates via LC-MS and H/C NMR.

Q. How should researchers characterize the stereochemical configuration of this compound?

- Methodology : Use X-ray crystallography to resolve the (E)-configuration of the ethenesulfonamide moiety and confirm stereocenters in the pyridazine ring. For dynamic systems, employ NOESY NMR to assess spatial proximity of substituents. Computational methods (DFT-based geometry optimization) can supplement experimental data .

Q. What analytical techniques are critical for purity assessment?

- Methodology : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and detect impurities. Quantify residual solvents via GC-MS, adhering to pharmacopeial guidelines for acceptance thresholds (e.g., USP standards) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in pyridazine ring formation?

- Methodology : Screen Pd catalysts (e.g., Pd/C, Pd(OAc)) and reductants (formic acid derivatives, HCONa) under varying temperatures (80–120°C) and solvent systems (DMF, THF). Monitor reaction progress via in situ IR spectroscopy to identify kinetic bottlenecks. Use DoE (Design of Experiments) to model interactions between variables .

Q. What strategies address contradictions in reported bioactivity data for sulfonamide-containing analogs?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified sulfonamide substituents (e.g., p-tolyl vs. phenyl). Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to correlate electronic/steric effects with activity. Cross-validate results using orthogonal assay platforms to rule out false positives .

Q. How can computational modeling predict metabolic stability of this compound?

- Methodology : Perform in silico ADMET predictions using software like Schrödinger’s QikProp or SwissADME. Focus on metabolic hotspots (e.g., sulfonamide hydrolysis, pyridazine oxidation). Validate predictions with microsomal stability assays (human/rat liver microsomes) and LC-MS/MS metabolite identification .

Q. What experimental designs validate the role of the pyridin-3-yl group in target binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.